2-(3,5,7-trifluoroadamantan-1-yl)acetic acid
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Overview
Description
2-(3,5,7-trifluoroadamantan-1-yl)acetic acid is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid typically involves the fluorination of adamantane derivatives. One common method includes the use of a fluorinating agent such as Ishikawa’s reagent. The process begins with the preparation of 3,5,7-trifluoroadamantane-1-carboxylic acid, which is then converted to the desired acetic acid derivative through a series of reactions involving diphenylphosphoryl azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5,7-trifluoroadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3,5,7-trifluoroadamantan-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and lipophilicity make it useful in the study of biological membranes and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This makes it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1-(3,5,7-trifluoroadamantan-1-yl)urea: Another fluorinated adamantane derivative with similar stability and lipophilicity.
3,5,7-trifluoroadamantane-1-carboxylic acid: A precursor in the synthesis of 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid.
Uniqueness
This compound is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and reactivity compared to other fluorinated adamantane derivatives. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
2237221-72-4 |
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Molecular Formula |
C12H15F3O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
2-(3,5,7-trifluoro-1-adamantyl)acetic acid |
InChI |
InChI=1S/C12H15F3O2/c13-10-2-9(1-8(16)17)3-11(14,5-10)7-12(15,4-9)6-10/h1-7H2,(H,16,17) |
InChI Key |
ANVXICZMNVEJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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